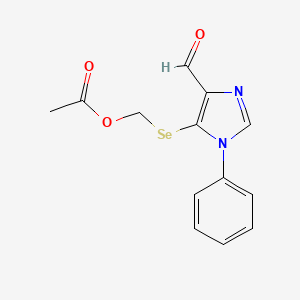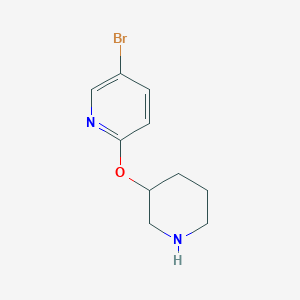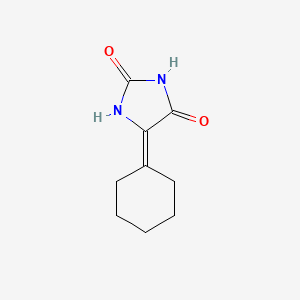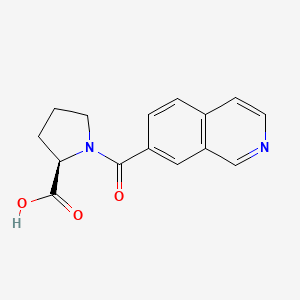
(R)-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features both isoquinoline and pyrrolidine moieties Isoquinoline is a heterocyclic aromatic organic compound, while pyrrolidine is a saturated five-membered ring containing nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid typically involves the formation of the isoquinoline and pyrrolidine rings followed by their coupling. One common method involves the use of isoquinoline derivatives and pyrrolidine-2-carboxylic acid derivatives under specific reaction conditions. For example, the isoquinoline ring can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The isoquinoline ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoquinoline ring typically yields isoquinoline N-oxide, while reduction of the carbonyl group yields the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of ®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The isoquinoline moiety can interact with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-carboxylic acid: A simpler compound with similar structural features but lacking the isoquinoline moiety.
Isoquinoline-3-carboxylic acid: Contains the isoquinoline ring but lacks the pyrrolidine ring.
Uniqueness
®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid is unique due to the combination of the isoquinoline and pyrrolidine rings, which provides a distinct set of chemical and biological properties
Eigenschaften
Molekularformel |
C15H14N2O3 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
(2R)-1-(isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H14N2O3/c18-14(17-7-1-2-13(17)15(19)20)11-4-3-10-5-6-16-9-12(10)8-11/h3-6,8-9,13H,1-2,7H2,(H,19,20)/t13-/m1/s1 |
InChI-Schlüssel |
TYEXCGMXWGDHDA-CYBMUJFWSA-N |
Isomerische SMILES |
C1C[C@@H](N(C1)C(=O)C2=CC3=C(C=C2)C=CN=C3)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2=CC3=C(C=C2)C=CN=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


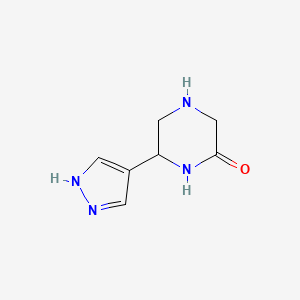
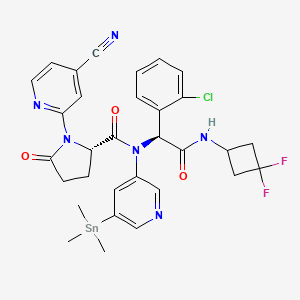
![2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12937643.png)
![tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12937650.png)
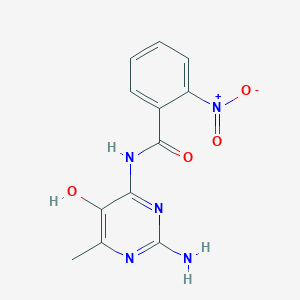

![3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12937685.png)
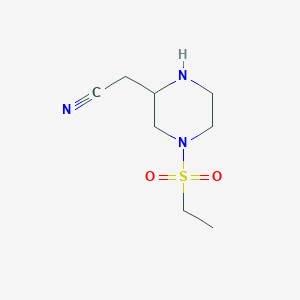
![2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one](/img/structure/B12937695.png)
![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)
![5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B12937703.png)
